L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester
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Overview
Description
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester is a complex organic compound with a unique structure that includes long alkyl chains and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester typically involves multiple steps, starting from commercially available starting materials. The process may include esterification, amidation, and other organic reactions to introduce the necessary functional groups and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage , reducing agents such as dimethyl sulfide or zinc, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with ozone can yield carbonyl compounds, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and their derivatives, such as:
Properties
IUPAC Name |
4-[[(2S)-1,5-dioctadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H85NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52-44(50)38-35-41(46-42(47)36-37-43(48)49)45(51)53-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)/t41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJQZCBPVOAIHW-RWYGWLOXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H85NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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